(R)-Indoline-2-carboxylic Acid

Beschreibung

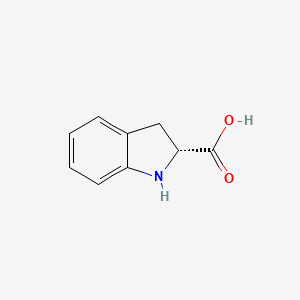

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNRGSOJZINA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346613 | |

| Record name | (R)-Indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98167-06-7 | |

| Record name | Indoline-2-carboxylic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098167067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Indoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE-2-CARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY9RZ2W7PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R Indoline 2 Carboxylic Acid and Its Stereoisomers

Enantioselective Synthetic Approaches to (R)-Indoline-2-carboxylic Acid

Enantioselective synthesis is crucial for obtaining the desired (R)-enantiomer of indoline-2-carboxylic acid, a significant building block for various biologically active compounds. Several strategies have been developed to achieve high enantiomeric purity.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral compounds. In the context of this compound, this typically involves the hydrogenation of an indole-2-carboxylic acid precursor using a chiral catalyst.

One notable example involves the use of a rhodium complex with a chiral bisphosphine ligand, PhTRAP, for the catalytic asymmetric hydrogenation of indoles. researchgate.net Another approach utilizes a metal catalyst with a chiral ligand to hydrogenate a substrate like acetylated indoline-2-carboxylic acid methyl ester. For instance, using [Rh(norbornadiene)2]SbF6 as the catalyst and bis(diphenylphosphinoethyl)-biferrocene(S3)-(R,R)-PhTRAP as the ligand, acetylated (S)-indoline-2-carboxylic acid methyl ester was produced with a 95% yield and an optical purity of 95% e.e. under specific conditions. google.com

However, some studies have reported limitations. For example, the asymmetric hydrogenation of 1H-indole-2-carboxylic acid and its methyl ester using an iridium catalyst with ZhaoPhos did not proceed. chinesechemsoc.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another strategy involves the synthesis of chiral auxiliaries from (S)-indoline-2-carboxylic acid itself. These auxiliaries, such as 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline, have been used in the diastereoselective alkylation of enolates of their propanoylamide derivatives, achieving high diastereoselectivities. researchgate.net For example, the benzylation of the enolate from the propanoylated auxiliary 2-[(S)-indolin-2-yl]propan-2-ol with benzyl (B1604629) bromide showed a very high crude diastereomeric ratio (99.7:0.3) when LiCl was used as an enolate coordinating agent. researchgate.net

Organocatalytic Pathways

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. This approach has been applied to the asymmetric synthesis of indoline (B122111) derivatives.

A method for the asymmetric synthesis of 2-substituted indolines has been developed using bifunctional amino(thio)urea catalysts. acs.org The reaction proceeds via an intramolecular aza-Michael addition, activated through hydrogen bonding, and is applicable to a wide range of substrates. acs.org Chiral indoline-2-carboxylic acid has also been identified as a catalyst for the highly enantioselective Catellani-type annulation of various triflates and iodides with 4-(bromomethyl)cyclohexanone, leading to chiral all-carbon bridged ring systems. researchgate.net

Furthermore, an asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been achieved using a chiral phosphoric acid as a catalyst. rsc.org This reaction provides novel bisindole-piperidine-amino acid hybrids in good yields and high enantiomeric excess. rsc.org

Biocatalytic Transformations

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity. This green chemistry approach has been successfully used for the synthesis of (S)-Indoline-2-carboxylic acid, the enantiomer of the target compound.

One method involves the enantioselective hydrolysis of racemic indoline-2-carboxylic acid methyl ester using a hydrolytic enzyme. google.com Enzymes such as Savinase, Alcalase, Novozym 243, Everlase, Esperase, Protease 7, and Acylase have been employed for this purpose. google.comgoogle.com For example, a strain of Bacillus aryabhattai was isolated for the resolution of (R, S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid with a 33% yield and an enantiomeric excess (e.e.p) of 96%. mdpi.comresearchgate.net

A combined biocatalysis and homogeneous catalysis approach has also been developed. researchgate.net This process involves the conversion of ortho-chlorocinnamic acid to (S)-ortho-chlorophenylalanine using the enzyme phenylalanine ammonia (B1221849) lyase, followed by a copper-catalyzed ring closure to yield the enantiopure product in just three steps. researchgate.net More recently, directed evolution of a "pyrrolidine synthase" has led to an "indoline synthase" capable of catalyzing intramolecular C(sp3)–H amination to produce chiral indolines. acs.org

Resolution Techniques for Enantiomeric Enrichment

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For indoline-2-carboxylic acid, diastereomeric salt formation is a common method.

This involves reacting the racemic acid with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

One documented method uses (R)-α-methylbenzylamine to resolve racemic indoline-2-carboxylic acid. google.com The (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid is isolated through fractional crystallization and then acidified to yield the (S)-enantiomer. google.com Another example is the use of (–)-ephedrine in isobutanol to resolve indoline-2-carboxylic acid, yielding the (S)-(–)-enantiomer.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

Optimizing reaction conditions is critical for maximizing the yield and enantiomeric purity of this compound. This involves adjusting parameters such as solvent, temperature, catalyst loading, and reaction time.

In the Hemetsberger–Knittel indole (B1671886) synthesis, the reaction conditions, including temperature and reactant stoichiometry in the Knoevenagel condensation and the concentration in the subsequent thermolytic cyclization, are crucial for obtaining good yields of indole-2-carboxylates. acs.orgnih.gov

For biocatalytic resolutions, optimization of parameters like pH, temperature, and substrate concentration is key. In the resolution of (R, S)-ethyl indoline-2-carboxylate using Bacillus aryabhattai, the optimal conditions were found to be a substrate concentration of 3%, a temperature of 35°C, and a pH of 7, resulting in an e.e.p value of 96%. researchgate.net

In asymmetric hydrogenation, the choice of solvent and Brønsted acid can significantly impact the reaction outcome. chinesechemsoc.org Similarly, in diastereoselective alkylations using chiral auxiliaries, the addition of coordinating agents like LiCl can dramatically improve the diastereomeric ratio. researchgate.net

Below is a table summarizing various synthetic methods and their outcomes:

| Method | Substrate | Catalyst/Auxiliary | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |

| Asymmetric Hydrogenation | Acetylated indoline-2-carboxylic acid methyl ester | [Rh(norbornadiene)2]SbF6 / (S3)-(R,R)-PhTRAP | Acetylated (S)-indoline-2-carboxylic acid methyl ester | 95% | 95% e.e. | google.com |

| Chiral Auxiliary-Mediated Synthesis | Propanoylamide of 2-[(S)-indolin-2-yl]propan-2-ol | Benzyl bromide / LiCl | Alkylated product | - | 99.7:0.3 dr | researchgate.net |

| Biocatalytic Resolution | (R, S)-Ethyl indoline-2-carboxylate | Bacillus aryabhattai | (S)-Indoline-2-carboxylic acid | 33% | 96% e.e.p | mdpi.comresearchgate.net |

| Resolution | Racemic indoline-2-carboxylic acid | (R)-α-methylbenzylamine | (2S)-Indoline-2-carboxylic acid | 35% (initial), 50-70% (with recycling) | >99.5% e.e. | google.com |

Applications of R Indoline 2 Carboxylic Acid As a Chiral Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems

The rigid framework of (R)-indoline-2-carboxylic acid serves as an excellent foundation for the construction of more elaborate heterocyclic architectures. acs.org The nitrogen atom and the carboxylic acid group provide two reactive handles for further chemical modifications, allowing chemists to build upon the existing chiral scaffold.

One common strategy involves coupling reactions at these functional groups. For instance, the carboxylic acid can be converted to an amide, and the nitrogen can be acylated in a two-step, one-pot synthesis to generate complex indoline-2-carboxamides. acs.org This approach allows for the systematic introduction of different substituents, effectively decorating the core heterocycle.

Role in Natural Product Synthesis

The indoline (B122111) ring system is a core structural motif in a wide array of natural products, particularly in indole (B1671886) alkaloids, which exhibit a vast range of pharmacological activities. rsc.org Consequently, this compound and its enantiomer are considered common building blocks for the synthesis of natural products and their analogs. researchgate.netsioc-journal.cn

While specific total syntheses of natural products starting directly from the (R)-enantiomer are highly specialized, the utility of its parent structure is well-established. For example, the (S)-enantiomer, (2S)-indoline-2-carboxylic acid, is a key intermediate in the industrial synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. google.comgoogle.com In this synthesis, the chiral integrity of the indoline-2-carboxylic acid is transferred to the final complex drug molecule. This illustrates the power of using such chiral building blocks to access complex, enantiomerically pure pharmaceutical compounds that mimic the structural complexity of natural products.

Synthesis of Libraries for Drug Discovery

In modern drug discovery, the synthesis of compound libraries is a cornerstone for identifying new therapeutic agents. This compound is an ideal scaffold for creating such libraries due to its structural features and the ease with which it can be modified. rsc.org By systematically altering substituents on the indoline core, chemists can generate a large number of diverse yet related molecules for biological screening.

Several research programs have utilized this strategy:

Anti-trypanosomal Agents: A library of indoline-2-carboxamides was synthesized starting from commercially available (R)- and (S)-indoline-2-carboxylic acid to discover new treatments for Human African Trypanosomiasis (HAT). acs.org The synthesis involved coupling various carboxylic acids and amines to the indoline scaffold to explore the structure-activity relationship (SAR). acs.org

HIV-1 Integrase Inhibitors: Researchers have designed and synthesized a series of indole-2-carboxylic acid derivatives to find new inhibitors of HIV-1 integrase. nih.govmdpi.com Through optimizations at various positions of the indole core, compounds with significantly improved inhibitory activity were developed. mdpi.com

Anti-Chagas Disease Agents: Substituted indoles were identified as active against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org Medicinal chemistry efforts focused on creating a library of analogs to improve metabolic stability and solubility, starting from an indole-2-carboxamide hit. acs.org

Table 1: Example of a Synthetic Scheme for Library Generation This table illustrates a general synthetic route used to create a library of indoline-2-carboxamide derivatives for screening purposes.

| Step | Reaction | Reagents & Conditions | Purpose |

| A | N-Acylation | R¹CO₂H (or R¹COCl), TBTU, DIPEA, DCM | Introduces diversity at the R¹ position on the indoline nitrogen. acs.org |

| B | Amide Coupling | R²NH₂, TBTU, DIPEA, DCM | Introduces diversity at the R² position via an amide bond. acs.org |

This generalized scheme allows for the combination of various R¹ and R² groups, rapidly generating a library of compounds from the initial this compound starting material.

Stereoselective Introduction of Chirality

One of the most powerful applications of a chiral building block is its ability to direct the formation of new stereocenters. The predefined three-dimensional structure of this compound can influence the stereochemical outcome of subsequent reactions, a process known as stereoselective synthesis.

Diastereoselective Alkylation: Chiral auxiliaries derived from (S)-indoline-2-carboxylic acid have been used to achieve high diastereoselectivity in the alkylation of propanoylamide enolates. researchgate.net The rigid indoline structure effectively shields one face of the enolate, forcing the incoming alkyl group to add to the opposite face, thus creating the new stereocenter with a high degree of control. researchgate.net

Synthesis of Quaternary α-Amino Acids: The synthesis of α-methylated octahydroindole-2-carboxylic acid, a quaternary amino acid, from a protected (S)-indoline-2-carboxylic acid derivative proceeds with high stereoselectivity. nih.gov The severe steric hindrance from the fused cyclohexane (B81311) ring of the starting material accounts for the selective formation of the desired stereoisomer, demonstrating how the inherent chirality of the starting material is relayed to create a new, more complex chiral center. nih.gov

Atroposelective C-H Alkylation: In a related system, sustainable iron catalysis has been used for the stereoselective C-H alkylation of indole derivatives. nih.gov The use of a chiral N-heterocyclic carbene (NHC) ligand was key to achieving excellent control over both a newly formed stereogenic center and a C-N axis of chirality (atropisomerism). nih.gov This highlights how chiral scaffolds related to indoline are at the forefront of advanced stereoselective methodologies.

Medicinal Chemistry Research Involving R Indoline 2 Carboxylic Acid Derivatives

Derivatization Strategies for Bioactive Compounds

Chemical derivatization is a key strategy to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For (R)-indoline-2-carboxylic acid, common strategies involve modifications at the carboxylic acid group, the indoline (B122111) nitrogen, and various positions on the aromatic ring.

The carboxylic acid group of indoline-2-carboxylic acid is a prime site for derivatization through amidation and esterification. libretexts.orgthermofisher.com These reactions convert the polar carboxylic acid into less polar, more stable esters and amides, which can significantly alter the compound's interaction with biological targets. libretexts.org

Amidation is frequently employed to create indoline-2-carboxamides. One common method involves a two-step, one-pot synthesis where the indoline-2-carboxylic acid is first coupled to another carboxylic acid and subsequently to an amine. acs.org This is often facilitated by peptide coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt). acs.orgnih.gov These methods have been successfully used to synthesize series of indolineamides for evaluation as antitubercular agents and inhibitors of Trypanosoma brucei. acs.orgnih.gov

Esterification is another fundamental derivatization technique. libretexts.org For instance, the carboxyl group of 6-bromoindole-2-carboxylic acid has been esterified using concentrated sulfuric acid as a catalyst to produce key intermediates for further synthesis. nih.gov Various reagents can be used for esterification, including BF3-methanol and N,N-dimethylformamide dimethylacetal (DMFDA), which can rapidly produce methyl esters. libretexts.orgresearchgate.net The resulting esters are not only crucial for modulating bioactivity but also serve as important intermediates that can be hydrolyzed back to the free acid when needed. google.com

Table 1: Common Reagents for Amidation and Esterification of Indoline-2-carboxylic Acid This table is generated based on common chemical practices and information from search results.

| Reaction Type | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Amidation | Carbodiimides | EDC·HCl, DCC | Forms an active intermediate for coupling with amines. thermofisher.comnih.gov |

| Urone/Thiouronium Salts | TBTU, HBTU | Highly efficient peptide coupling agents. acs.org | |

| Esterification | Acid Catalysts | Concentrated H₂SO₄ | Promotes reaction with an alcohol. nih.gov |

Modifications to the core heterocyclic structure, including substitution at the indoline nitrogen (N-substitution) and at various positions on the bicyclic ring system, are critical for exploring the chemical space and optimizing biological activity. ajol.info The acidic N-H bond of the indole (B1671886)/indoline ring allows for N-substitution reactions, typically under basic conditions. ajol.info For example, methylation of the indole nitrogen has been explored in the development of IDO1/TDO inhibitors, although in some cases this modification led to a loss of activity, highlighting its importance for target binding. sci-hub.se

Ring modification involves adding substituents to the aromatic or pyrroline (B1223166) portions of the indoline scaffold. This has been a fruitful strategy in various drug discovery programs. For instance, in the search for HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6-position and a long branch at the C3-position of the indole core significantly enhanced inhibitory activity. nih.gov Similarly, creating substitutions at the C3 position of 4,6-dichloroindole-2-carboxylic acids has been investigated for developing ligands for the NMDA receptor. ttuhsc.edu Synthetic routes have been developed to allow for diverse substitution patterns on the aromatic ring, enabling a thorough investigation of structure-activity relationships. acs.org

Amidation and Esterification Reactions

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect, guiding the rational design of more potent and selective drugs. Extensive SAR studies have been conducted on derivatives of indoline-2-carboxylic acid across different therapeutic areas.

In the development of inhibitors for Trypanosoma brucei, a tight SAR was observed for indoline-2-carboxamide derivatives. acs.org Key findings from this research include:

At the R² position of the amide, smaller alkyl groups were preferred, with the order of potency being methyl > ethyl > amine (NHMe > NHEt > NH₂). acs.org

At the R¹ position, both ether and benzyl (B1604629) pendants showed potential for further development. acs.org

Substitution on the pendant aromatic ring was well-tolerated, with 4-fluoro and 3,4-difluoro substitutions maintaining potency while improving metabolic stability in some cases. acs.org

For HIV-1 integrase inhibitors, SAR studies revealed that the indole core and the C2 carboxyl group were crucial for chelating Mg²⁺ ions in the enzyme's active site. nih.gov The activity was markedly improved by introducing a halogenated benzene at the C6-position and a long branch at the C3-position, which could extend into a nearby hydrophobic cavity of the enzyme. nih.gov

In the context of dual inhibitors for the enzymes IDO1 and TDO, SAR exploration showed that the 2-carboxyl indole ring and a 4-amino linker were essential for activity. sci-hub.se While the 7-position of the indole ring was sensitive to modification, adding an acetamido group at the 6-position was found to be favorable for binding. sci-hub.se

Investigation of Mutant p53 Modulation by Indoline-Based Compounds

The p53 protein is a critical tumor suppressor that is mutated in over half of all human cancers. acs.org A promising anticancer strategy is to reactivate mutant p53 function with small molecules. Indole and oxindole-based compounds, derived from the indoline scaffold, have emerged as a key class of molecules capable of modulating p53 activity. nih.govmdpi.com

One of the primary mechanisms by which indoline-based compounds reactivate p53 is by inhibiting its negative regulator, Murine Double Minute-2 (MDM2). mdpi.comnih.gov In healthy cells, MDM2 binds to p53, targeting it for degradation. mdpi.com Many cancer cells overexpress MDM2, leading to insufficient levels of functional p53. mdpi.com

Researchers have designed spiro-oxindole derivatives that act as potent inhibitors of the p53-MDM2 interaction. nih.govresearchgate.net These molecules are designed to mimic key amino acid residues of p53, particularly Trp23, which fits into a deep hydrophobic pocket on the MDM2 protein. nih.govmdpi.com By occupying this pocket, the oxindole-based inhibitors block the p53-MDM2 interaction, which prevents the degradation of p53. mdpi.comtandfonline.com This leads to an accumulation of p53 protein in the cell, reactivating its tumor-suppressing functions, such as inducing cell cycle arrest and apoptosis. nih.govtandfonline.com Studies have confirmed that treatment of cancer cells with these compounds results in a dose-dependent increase in p53 protein levels and a corresponding decrease in MDM2 expression. mdpi.comtandfonline.com

Beyond general inhibition of the p53-MDM2 pathway, a more targeted approach involves designing compounds that can stabilize specific, structurally destabilizing p53 mutations. The Y220C mutation is one of the most common p53 mutations found in cancer and is a key therapeutic target. acs.orgpatsnap.com This mutation of a tyrosine to a cysteine residue creates a distinct, druggable cavity on the surface of the p53 protein, which leads to its thermal destabilization and subsequent denaturation and aggregation. nih.govpatsnap.com

Small molecules based on the indole scaffold have been specifically designed to bind within this mutation-induced pocket. acs.orgpatsnap.com The binding of these compounds stabilizes the mutant p53 protein, shifting the equilibrium towards the correctly folded, functional conformation. google.comaacrjournals.org

A leading example is the clinical-stage compound rezatapopt (B12378407) (PC14586). acs.orgaacrjournals.org Structural studies have shown that rezatapopt binds directly in the Y220C pocket, with its indole scaffold perfectly occupying the space. acs.org This binding raises the melting temperature of the mutant protein, effectively restoring its wild-type structure and its ability to bind to DNA and activate its downstream target genes. acs.orgaacrjournals.org Preclinical data demonstrates that such compounds can induce tumor regression in models harboring the p53 Y220C mutation. patsnap.comaacrjournals.org

Table 2: Investigated Indoline-Based Compounds Targeting the p53 Pathway This table is generated based on information from the search results.

| Compound Class | Target | Mechanism of Action | Example Compound(s) |

|---|---|---|---|

| Spiro-oxindoles | p53-MDM2 Interaction | Mimic p53's Trp23 residue, blocking the interaction with MDM2 and preventing p53 degradation. nih.govresearchgate.net | MI-219, RG7388 nih.govmdpi.com |

| Indole derivatives with acetylene (B1199291) substitution | Mutant p53 (Y220C) | Binds to and stabilizes the mutation-induced crevice, restoring wild-type conformation and function. acs.orgpatsnap.com | Rezatapopt (PC14586) acs.org |

Mechanistic Studies of p53 Reactivation

Development of Pharmaceutical Intermediates

This compound and its derivatives are significant building blocks in the synthesis of various pharmaceutical compounds. cymitquimica.com Their utility as pharmaceutical intermediates stems from their specific stereochemistry and the reactive nature of the carboxylic acid and the secondary amine within the indoline structure. chemicalbook.comchemicalbook.in

One of the notable applications of this compound is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. For instance, it is a key intermediate in the production of Perindopril, a drug used to treat hypertension. google.com The synthesis involves the conversion of (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid through hydrogenation. google.com

The synthesis of these intermediates often involves the resolution of racemic indoline-2-carboxylic acid. google.com One method utilizes (R)-α-methylbenzylamine to selectively crystallize the (2S)-indoline-2-carboxylic acid salt, which is then acidified to yield the desired enantiomer. google.com While this method is effective, the yield can be improved by recycling the remaining (2R) isomer. google.com

Another approach to synthesizing these intermediates is through the reduction of indole-2-carboxylic acid or its esters. google.com A process using stannous chloride and dry hydrogen chloride gas in an alkanol solvent can reduce indole-2-carboxylic acid or its ester to an indoline-2-carboxylic acid ester tin complex. google.com This complex can then be converted to the free indoline-2-carboxylic acid. google.com

Derivatives of this compound are also crucial intermediates. For example, the tert-butoxycarbonyl (Boc) protected form, (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, is a vital component in the synthesis of various pharmaceuticals, including those for neurological disorders. The Boc group serves to protect the nitrogen atom during chemical transformations and can be removed under acidic conditions.

The synthesis of more complex pharmaceutical intermediates often involves multi-step reaction sequences starting from substituted indoles or indolines. For example, to create substituted indoline-2-carboxamides, one route starts with commercially available enantiomerically pure R- or S-indoline-2-carboxylic acid, which is then coupled with a carboxylic acid and an amine using a peptide coupling agent like TBTU. acs.org

Table 1: Examples of Pharmaceutical Intermediates Derived from Indoline-2-carboxylic Acid

| Intermediate | Starting Material | Key Transformation | Application | Reference |

|---|---|---|---|---|

| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | (S)-Indoline-2-carboxylic acid | Hydrogenation | Synthesis of Perindopril | google.com |

| (S)-Indoline-2-carboxylic acid | Racemic indoline-2-carboxylic acid | Resolution with (R)-α-methylbenzylamine | General pharmaceutical synthesis | google.com |

| Indoline-2-carboxylic acid | Indole-2-carboxylic acid | Reduction with SnCl2/HCl | General pharmaceutical synthesis | google.com |

| (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | (S)-Indoline-2-carboxylic acid | Boc protection | Synthesis of drugs for neurological disorders | |

| Substituted indoline-2-carboxamides | (R)- or (S)-Indoline-2-carboxylic acid | Peptide coupling | Drug discovery for various diseases | acs.org |

Exploration of Other Biological Targets and Pathways

Beyond their established roles, derivatives of this compound are being investigated for their potential to interact with a variety of other biological targets and pathways, opening up new avenues for therapeutic intervention.

Antiviral Activity:

Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comnih.gov Structural studies have revealed that the indole core and the C2 carboxyl group can chelate the two Mg2+ ions in the active site of the integrase. mdpi.comnih.gov Optimization of the indole-2-carboxylic acid scaffold, such as introducing a long branch at the C3 position, has led to derivatives with significantly enhanced inhibitory activity, with some compounds exhibiting IC50 values as low as 0.13 μM. mdpi.comnih.gov

Anticancer Activity:

The indole scaffold is a common feature in many anticancer agents. mdpi.com Researchers have synthesized and evaluated indole-2-carboxylic acid derivatives for their potential to target various cancer-related proteins. For instance, certain 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is overexpressed in several cancers and plays a role in oncogenic signaling. mdpi.com Some of these derivatives have demonstrated potent inhibitory activity against human liver cancer cell lines. mdpi.com

Other indole derivatives have been investigated as inhibitors of LSD1, an enzyme implicated in cancer, with some compounds showing significant antiproliferative effects against lung cancer cells. mdpi.com Additionally, indole acrylamide (B121943) derivatives have been synthesized and found to inhibit the hIMPDH2 enzyme, which is highly expressed in tumor cells, and have shown cytotoxicity against human colon cancer cells. mdpi.com

Inhibition of Tryptophan Metabolism:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a key role in tryptophan metabolism and are considered potential targets for cancer immunotherapy. sci-hub.se A variety of indole-2-carboxylic acid derivatives have been synthesized and tested for their ability to inhibit these enzymes. sci-hub.se Notably, 6-acetamido-indole-2-carboxylic acid derivatives have emerged as potent dual inhibitors of both IDO1 and TDO, with IC50 values in the low micromolar range. sci-hub.se

Antiparasitic Activity:

Indoline-2-carboxamide derivatives have been identified as a new class of brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. acs.org A screening program identified a phenoxylacyl diamide (B1670390) indoline with good antiproliferative activity and selectivity over mammalian cells. acs.org Subsequent chemical optimization aimed to improve potency and metabolic stability while maintaining properties favorable for crossing the blood-brain barrier to treat the neurological stage of the disease. acs.org

Table 2: Investigational Biological Targets of this compound Derivatives

| Biological Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| HIV-1 Integrase | Antiviral (HIV) | Derivatives show potent inhibition, with IC50 values as low as 0.13 μM. | mdpi.comnih.gov |

| 14-3-3η Protein | Anticancer | Derivatives demonstrate inhibitory activity against liver cancer cell lines. | mdpi.com |

| LSD1 | Anticancer | Derivatives exhibit antiproliferative effects against lung cancer cells. | mdpi.com |

| hIMPDH2 | Anticancer | Derivatives show cytotoxicity against colon cancer cells. | mdpi.com |

| IDO1/TDO | Cancer Immunotherapy | Derivatives act as dual inhibitors with low micromolar IC50 values. | sci-hub.se |

| Trypanosoma brucei | Antiparasitic | Indoline-2-carboxamides show good antiproliferative activity. | acs.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Perindopril |

| (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid |

| (R)-α-methylbenzylamine |

| (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) |

| 6-acetamido-indole-2-carboxylic acid |

R Indoline 2 Carboxylic Acid in Asymmetric Catalysis

Ligand Design and Synthesis Utilizing (R)-Indoline-2-carboxylic Acid Scaffolds

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel chiral ligands and auxiliaries. The indoline (B122111) backbone provides a rigid framework that can pre-organize a catalytic center, while the carboxylic acid and secondary amine functionalities serve as convenient handles for modification and coordination to metal centers.

Researchers have synthesized chiral auxiliaries from enantiomerically pure (S)-indoline-2-carboxylic acid, such as 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline. These auxiliaries have been used to achieve high diastereoselectivities in the alkylation of enolates derived from their corresponding propanoylamides. acs.org

Furthermore, the parent molecule itself can act as a bidentate ligand. Studies on rhodium(I) carbonylation catalysts have shown that indoline-2-carboxylate coordinates to the metal center as a bidentate ligand through the carboxylate oxygen and the pyrrole (B145914) nitrogen atoms, forming a stable five-membered metallocycle. mdpi.com This inherent chelating ability is fundamental to its application in metal-catalyzed reactions, where it can create a well-defined and rigid chiral environment around the metal. The synthesis of such ligands often involves simple derivatization of the carboxylic acid or the amine, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity.

Application in Metal-Catalyzed Asymmetric Reactions

The utility of this compound and its derivatives as chiral ligands has been demonstrated in several metal-catalyzed asymmetric reactions. The defined stereochemistry and rigid conformation of the indoline scaffold are crucial for transferring chiral information during the catalytic cycle.

A notable application is in palladium-catalyzed reactions. Chiral indoline-2-carboxylic acid has been successfully employed as a ligand in the first highly enantioselective Catellani-type annulation. researchgate.net This reaction constructs complex chiral all-carbon bridged ring systems from simple starting materials like (hetero)aryl triflates and 4-(bromomethyl)cyclohexanone. researchgate.net DFT calculations and experimental evidence suggest that the stereochemical outcome is controlled by the specific coordination of the amino acid ligand to the arylpalladium(II) intermediate. researchgate.net

In addition to palladium catalysis, derivatives of indoline-2-carboxylic acid are relevant in copper-catalyzed reactions. For instance, a highly efficient synthesis of the (S)-enantiomer involves a copper-catalyzed intramolecular ring closure of (S)-ortho-chlorophenylalanine, achieving the product with 99% enantiomeric excess (ee). rug.nl While this example demonstrates the synthesis of the molecule rather than its use as a ligand, it underscores the compatibility of the indoline framework with metal-catalyzed processes.

However, its application is not universal. In studies on the iridium-catalyzed asymmetric hydrogenation of unprotected indoles using an Ir/bisphosphine-thiourea ligand system, 1H-indole-2-carboxylic acid was found to be an unsuitable substrate, with no reaction observed. chinesechemsoc.org This highlights that the efficacy of the indoline scaffold is dependent on the specific metal and reaction type.

Role as a Component in Organocatalytic Systems

This compound is recognized as a valuable organocatalyst, functioning as a structural analog of the highly successful catalyst, L-proline. clockss.org Organocatalysis offers a complementary approach to metal catalysis, avoiding the use of often expensive and toxic heavy metals. rsc.org

The catalytic activity of proline and its analogs stems from their bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid) group. This allows for dual activation of substrates. The amine typically forms a nucleophilic enamine or a positively charged iminium ion with carbonyl compounds, while the carboxylic acid can activate an electrophile through hydrogen bonding, organizing the transition state to achieve high stereoselectivity. clockss.org

(S)-Indoline-2-carboxylic acid has been specifically shown to be an effective organocatalyst for activating olefin substrates in cyclopropanation reactions, leading to highly enantioenriched products. Its rigid structure, compared to the more flexible proline, can lead to different or improved selectivity in certain transformations. Commercial suppliers categorize this compound under proline-based organocatalysts, underscoring its established role in this area. bldpharm.comcymitquimica.com

Enantioselective Transformations Mediated by Derived Catalysts

Catalysts derived from this compound have been shown to mediate a range of enantioselective transformations with high levels of stereocontrol. The specific structure of the catalyst and the nature of the reactants are key to achieving high yields and enantiomeric excesses.

Palladium-Catalyzed Catellani-Type Annulation:

As mentioned, this compound serves as an efficient chiral ligand for the Pd-catalyzed annulation of aryl triflates with 4-(bromomethyl)cyclohexanone. This reaction provides access to valuable chiral bridged ring structures. The table below summarizes the results for various substrates. researchgate.net

| Aryl Triflates | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Phenyl triflate | 81 | 94:6 |

| 4-Methoxyphenyl triflate | 75 | 93:7 |

| 4-Fluorophenyl triflate | 85 | 94:6 |

| 3-Methylphenyl triflate | 78 | 93:7 |

| 2-Naphthyl triflate | 88 | 95:5 |

Organocatalytic Cyclopropanation:

MacMillan and coworkers demonstrated that (S)-indoline-2-carboxylic acid can catalyze the asymmetric cyclopropanation of various α,β-unsaturated aldehydes with dimethylsulfoxonium methylide. This transformation provides access to synthetically useful cyclopropyl (B3062369) aldehydes with high enantioselectivity.

| α,β-Unsaturated Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cinnamaldehyde | 85 | 90 |

| (E)-3-(4-Nitrophenyl)acrylaldehyde | 80 | 92 |

| (E)-3-(4-Bromophenyl)acrylaldehyde | 82 | 91 |

| (E)-3-(Naphthalen-2-yl)acrylaldehyde | 87 | 93 |

| (E)-Hex-2-enal | 72 | 87 |

Spectroscopic and Analytical Techniques for Characterization and Enantiomeric Excess Determination

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for assessing the enantiomeric purity of (R)-Indoline-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is the most frequently utilized method, employing chiral stationary phases (CSPs) to achieve separation of the enantiomers.

A common approach involves the use of polysaccharide-based chiral columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). researchgate.net The separation mechanism relies on the differential interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the (R) and (S) enantiomers. researchgate.netrsc.org For instance, a mobile phase of n-hexane and ethanol (70:30, v/v) has been successfully used with a Chiralpak AD-H column. researchgate.net

Another type of CSP used for the resolution of indoline-2-carboxylic acid enantiomers is based on a Pirkle-type or brush-type chiral selector, such as (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl) ethylamine (B1201723) urea (B33335) linkage. gazi.edu.tr These columns, like the SUMICHIRAL OA-4900, also effectively separate enantiomers based on π-π interactions, hydrogen bonding, and steric effects. researchgate.netscas.co.jp The choice of mobile phase for these columns often includes hexane (B92381) with a polar modifier like 1,2-dichloroethane (B1671644) and ethanol.

The enantiomeric excess (ee) is determined by integrating the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess, often exceeding 99%, is desirable for many applications and can be accurately quantified using this method. For example, the resolution of (R,S)-indoline-2-carboxylic acid using (1S)- and (1R)-10-camphorsulfonic acids as resolving agents, followed by analysis with chiral HPLC, has demonstrated the ability to obtain the desired enantiomer with an ee of 99.8%. google.com

Gas Chromatography (GC) with a chiral stationary phase can also be employed, particularly for more volatile derivatives of this compound. However, HPLC remains the more prevalent technique for the direct analysis of the non-derivatized acid.

Table 1: Chiral HPLC Methods for Enantiomeric Purity Assessment of Indoline-2-carboxylic Acid and its Derivatives

| Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | n-hexane:ethanol (70:30, v/v) | Separation of glycidol (B123203) enantiomers (related application) | researchgate.net |

| (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl) ethylamine (SUMICHIRAL OA-4900) | Not specified | Separation of various chiral compounds | researchgate.net |

| Chirex 3022 ((S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl) ethylamine urea linkage) | Not specified | Separation of propranolol (B1214883) and atenolol (B1665814) enantiomers | gazi.edu.tr |

| Daicel Chiralcel OD-H | propan-2-ol/n-hexane | Determination of enantiomeric excess of Friedel-Crafts alkylation products of indole (B1671886) | rsc.org |

Advanced NMR Spectroscopic Analysis of Derived Complexes and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives and complexes. Advanced 1D and 2D NMR techniques provide detailed information about the molecular structure, conformation, and the stereochemical outcome of reactions.

¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of synthetic intermediates and final products. mdpi.com For this compound itself, the ¹H NMR spectrum in a suitable deuterated solvent like DMSO-d₆ would show characteristic signals for the aromatic protons of the indoline (B122111) ring, the proton at the chiral center (C2), and the methylene (B1212753) protons at C3. chemicalbook.com The carboxylic acid proton and the NH proton of the indoline ring are also observable, though their chemical shifts can be concentration and solvent dependent. nih.gov

In the case of N-acylated derivatives, such as Ac-(S)-Ind-OMe, NMR studies have revealed interesting conformational preferences. nih.govacs.org For instance, in polar solvents like DMSO-d₆, a strong preference for the cis conformation of the amide bond has been observed. nih.govacs.org This is in contrast to proline, a structural analog, which generally favors the trans isomer. acs.org Two-dimensional NMR techniques like Exchange Spectroscopy (EXSY) can be used to study the dynamics of this cis-trans isomerization and determine the activation energy barriers for the process. nih.govacs.org

NMR is also crucial for characterizing metal complexes of indoline-2-carboxylic acid derivatives. For example, the formation of a dinuclear copper(II) complex with indole-2-carboxylic acid resulted in small shifts in the ¹H NMR signals of the ligand, indicating coordination to the metal center. nih.gov

For more complex derivatives, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. These techniques are vital for confirming the regiochemistry and stereochemistry of newly synthesized compounds.

Table 2: Representative ¹H NMR Data for Indoline-2-carboxylic Acid and a Derivative

| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) | Reference |

| Indole-2-carboxylic acid (ligand) | DMSO-d₆ | 7.05 (m, H-5), 7.24 (m, H-6), 7.25 (m, H-3), 7.44 (m, H-7), 7.65 (m, H-4), 11.75 (s, -COOH), 12.94 (s, -NH-) | nih.gov |

| Ac-(2S)-Ind-OH | DMSO-d₆ | 8.20 (d, 0.75H), 7.30–6.95 (m, 3.25H), 5.21 (d, 0.75H), 4.87 (d, 0.25H), 3.67–3.20 (m, 2H), 2.52 (s, 2.25H), 2.19 (s, 0.75H) | nih.govacs.org |

Note: The data for Ac-(2S)-Ind-OH shows signals for both cis and trans isomers.

Mass Spectrometric Characterization of Synthetic Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of synthetic intermediates and final products in the synthesis of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a compound with high accuracy.

Electrospray Ionization (ESI) is a common soft ionization technique used for the analysis of non-volatile and thermally labile compounds like indole-2-carboxylic acid derivatives. mdpi.comnih.gov The compound is typically detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the polarity of the analysis. For example, in the synthesis of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, ESI-HRMS was used to confirm the calculated mass of the products. nih.gov

In conjunction with liquid chromatography (LC-MS), mass spectrometry allows for the analysis of complex reaction mixtures, providing molecular weight information for each component separated by the LC column. This is particularly useful for monitoring reaction progress and identifying byproducts. acs.org

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern can provide valuable clues about the connectivity of atoms within the molecule, aiding in structure elucidation.

For instance, in the characterization of an esterase from Bacillus aryabhattai B8W22, which is used for the kinetic resolution of (R,S)-ethyl indoline-2-carboxylate, MALDI-TOF mass spectrometry was used to identify the purified protein. researchgate.net

Table 3: Mass Spectrometric Data for a Derivative of Indole-2-carboxylic Acid

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| Isopropyl 6-bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate | ESI-HRMS | [M+Na]⁺ 442.0430, 444.0410 | 442.0438, 444.0415 | mdpi.com |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | ESI-HRMS | [M+H]⁺ 299.1196 | 299.1202 | nih.gov |

Computational Chemistry and Theoretical Studies of R Indoline 2 Carboxylic Acid

Conformational Analysis and Stereochemical Preferences

The conformational landscape of (R)-Indoline-2-carboxylic acid and its derivatives is a key area of theoretical investigation. As a proline analogue, a critical conformational feature is the geometry of the amide bond formed when it is incorporated into a peptide or a similar N-acylated structure. This bond can exist in either a cis or trans conformation, and the equilibrium between these two states significantly influences the secondary structure of peptides and the binding affinity of inhibitors.

A comprehensive study on the N-acetyl methyl ester derivative of the enantiomeric (S)-Indoline-2-carboxylic acid revealed a pronounced and unusual preference for the cis amide isomer. nih.govacs.org This behavior is notably opposite to that of most proline derivatives, which typically favor the trans isomer. nih.govacs.org The preference for the cis conformation is heavily influenced by the polarity of the solvent; more polar solvents further stabilize the cis isomer. nih.govacs.org For example, in a chloroform (B151607) (CDCl₃) solution, the ratio of trans to cis is 0.87, while in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO-d₆), the equilibrium shifts dramatically, with the cis isomer being overwhelmingly favored. nih.gov This strong preference for the cis conformation was also observed in a dimer, Ac-(2S)-Ind-(2S)-Ind-OMe, confirming the trend. nih.govacs.org

Computational studies using Density Functional Theory (DFT) qualitatively support these experimental findings, confirming the energetic preference for the cis isomer in various solvents. nih.govacs.org However, it has been noted that these calculations may quantitatively underestimate the degree of stabilization provided by polar solvents. nih.govacs.org Beyond the amide bond, computational analysis of the parent indoline-2-carboxylic acid has also identified the presence of two distinct ground-state conformations of similar energy, which differ in the orientation of the carboxylic acid group relative to the indoline (B122111) ring system. acs.org

| Solvent | K (trans/cis) | % cis | % trans |

|---|---|---|---|

| CDCl₃ | 0.87 | 53 | 47 |

| CD₂Cl₂ | 0.61 | 62 | 38 |

| THF-d₈ | 0.32 | 76 | 24 |

| CD₃CN | 0.14 | 88 | 12 |

| DMSO-d₆ | 0.08 | 93 | 7 |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. While specific studies on the reaction mechanisms of this compound are not extensively detailed, the methodologies applied to the closely related compound, indole-2-carboxylic acid, illustrate the potential of DFT in this area. researchgate.netajol.info Such calculations are crucial for predicting molecular properties and understanding potential reaction pathways.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometries, energies, and electronic properties in both the gas phase and in various solvents. researchgate.netajol.info Key analyses derived from DFT that help in predicting reactivity include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of molecular reactivity and the sites of electron donation (HOMO) and acceptance (LUMO) highlight regions prone to reaction. Analysis of FMOs can reveal pathways for intramolecular charge transfer, which is essential for bioactivity. ajol.info

Fukui Functions : This analysis provides a more detailed picture of local reactivity. The Fukui function, Δf(r), is calculated to identify specific atomic sites within the molecule that are most susceptible to electrophilic attack (where Δf(r) > 0) or nucleophilic attack (where Δf(r) < 0). ajol.info

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to understand delocalization and hyperconjugative interactions within the molecule. acs.org For instance, NBO calculations can quantify the n→π* interaction between adjacent carbonyl groups, a stabilizing force that is a well-recognized factor influencing the trans preference in standard proline analogues. nih.govacs.org

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| Geometry Optimization | Find the lowest energy structure of a molecule. | Bond lengths, bond angles, dihedral angles. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Assess global reactivity and charge transfer. | HOMO-LUMO energy gap, regions of electron donation/acceptance. ajol.info |

| Fukui Function Analysis | Identify specific sites for electrophilic/nucleophilic attack. | Local reactivity indices for each atom. ajol.info |

| Natural Bond Orbital (NBO) Analysis | Analyze intramolecular bonding and stabilizing interactions. | Hyperconjugative interaction energies (e.g., n→π*). acs.org |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for predicting binding modes and affinities.

While specific docking studies on the parent this compound are limited in the literature, the broader indole-2-carboxylic acid scaffold has been the subject of numerous such investigations. These studies demonstrate the utility of the scaffold in inhibitor design. For instance, derivatives of indole-2-carboxylic acid have been identified through virtual screening and molecular docking as potent inhibitors of HIV-1 integrase. mdpi.comnih.gov Docking simulations revealed that the core structure, particularly the C2 carboxyl group, plays a critical role by chelating the two magnesium ions within the enzyme's active site. mdpi.comnih.gov In other work, indole-2-carboxylic acid derivatives were designed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.gov

Following docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex. nih.govmdpi.com An MD simulation tracks the movements of atoms in the complex over time, providing insights into the dynamic behavior and confirming whether the binding mode is stable. mdpi.com This technique was used to validate the binding modes of indole-2-carboxylic acid derivatives in both the IDO1 and TDO binding pockets, providing crucial information for further structural optimization. nih.gov

| Scaffold | Protein Target | Simulation Purpose | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Identify binding conformation and interaction with Mg²⁺ ions. | mdpi.comnih.gov |

| Indole-2-carboxylic acid derivatives | IDO1/TDO | Predict binding modes and assess complex stability with MD. | nih.gov |

| N-arylsulfonyl-indole-2-carboxamide derivatives | Fructose-1,6-bisphosphatase (FBPase) | Understand structure-activity relationships and validate docking with MD. | mdpi.com |

Prediction of Spectroscopic Signatures

Computational chemistry is highly effective at predicting and interpreting spectroscopic data, which is essential for the structural characterization of molecules. Methods like time-dependent density functional theory (TD-DFT) and ab initio calculations can forecast the spectroscopic signatures of this compound.

The electronic transitions of indoline-2-carboxylic acid have been studied using a range of computational methods. acs.org These calculations help assign the nature of the excited states, such as the ¹Lₐ and ¹Lₑ states, which are characteristic of indole-like chromophores. The calculated excitation energies, oscillator strengths, and dipole moments for these transitions were found to be in close agreement with experimental data, showing that the electronic transitions of indoline are similar to those of aniline. acs.org The photophysics of the related indole-2-carboxylic acid in aqueous environments have also been explored by combining time-resolved fluorescence experiments with ab initio calculations to unravel the complex deactivation mechanisms of its excited states. rsc.org

DFT is also widely used to predict vibrational spectra (e.g., Infrared and Raman). For a related molecule, 5-methoxy-indole-2-carboxylic acid, DFT calculations were performed on dimeric and trimeric structures to accurately model the effects of intermolecular hydrogen bonding. mdpi.com The calculated vibrational frequencies for these larger structures showed excellent agreement with the experimental IR spectrum, allowing for a confident assignment of key vibrational modes, such as the N-H stretching frequency involved in a hydrogen bond. mdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with computational analysis, is a powerful tool for determining the populations of different conformers, such as the cis and trans isomers of N-acylated indoline-2-carboxylic acid in solution. nih.gov

| Spectroscopy Type | Computational Method | Predicted Properties | Reference |

|---|---|---|---|

| UV-Visible | TD-DFT, Ab initio (CIS) | Excitation energies, oscillator strengths, nature of electronic transitions (¹Lₐ, ¹Lₑ). | acs.org |

| Infrared (IR) | DFT | Vibrational frequencies, assignment of spectral bands (e.g., ν(N-H)). | mdpi.com |

| Fluorescence | Ab initio | Excited state reaction pathways and deactivation mechanisms. | rsc.org |

| NMR | DFT (Energy calculation) + Experimental | Conformational isomer populations (cis/trans). | nih.gov |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for (R)-Indoline-2-carboxylic Acid

The development of efficient and enantioselective synthetic routes to this compound and its derivatives is paramount for expanding their applications. While classical resolution methods using chiral amines like (R)-α-methylbenzylamine have been established, current research is focused on more sophisticated and atom-economical approaches. google.com

Emerging strategies include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of indole-2-carboxylic acid and its esters using chiral catalysts is a promising avenue. sci-hub.se For instance, palladium(II) complexes with chiral diphosphine ligands have shown high efficiency in producing enantiopure indolines. sci-hub.se However, this method has faced challenges with 2-indole-carboxylic acid and its esters, indicating a need for further catalyst development. sci-hub.se Rhodium catalysts paired with thiourea-based chiral ligands have also emerged as an effective alternative for the asymmetric hydrogenation of N-unprotected indoles. sci-hub.se

Intramolecular Cyclization: Asymmetric intramolecular reactions, such as the aza-Michael addition, mediated by bifunctional organocatalysts, offer a versatile method for synthesizing 2-substituted indolines. acs.org This approach leverages noncovalent interactions to achieve high versatility across a range of substrates. acs.org Additionally, copper-catalyzed intramolecular C-N coupling reactions provide a pathway to enantioenriched indolines. rsc.org

Enzymatic and Biocatalytic Methods: The use of hydrolytic enzymes for the kinetic resolution of racemic indoline-2-carboxylic acid esters presents a green and highly selective alternative. google.com Lipases, for example, can stereoselectively hydrolyze one enantiomer, allowing for the separation of the desired (R)- or (S)-indoline-2-carboxylic acid. google.com

Novel Starting Materials and Reagents: Research into new starting materials, such as N-substituted indoles, allows for stereoselective biocatalytic reactions to produce optically active indoline-2-carboxylic acid derivatives with high chemical and optical purity. google.com The use of different reagents, like stannous chloride and hydrogen chloride gas for the reduction of indole-2-carboxylic acid, is also being explored to improve efficiency and yield. google.com

A summary of recent synthetic approaches is presented below:

| Methodology | Catalyst/Reagent | Key Features | Reference(s) |

| Asymmetric Hydrogenation | Palladium(II) complexes with chiral diphosphine ligands | High efficiency for some indole (B1671886) substrates. | sci-hub.se |

| Asymmetric Hydrogenation | Rhodium catalysts with thiourea-based chiral ligands | Effective for N-unprotected indoles. | sci-hub.se |

| Intramolecular aza-Michael Addition | Bifunctional amino(thio)urea organocatalysts | High versatility and broad substrate scope. | acs.org |

| Intramolecular C-N Coupling | Copper catalysts with BINOL-derived ligands | Produces enantioenriched indolines. | rsc.org |

| Enzymatic Resolution | Hydrolytic enzymes (e.g., lipases) | Green, highly selective method. | google.comgoogle.com |

Expansion of Medicinal Applications and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. bohrium.compcbiochemres.com this compound and its derivatives are being actively investigated for a wide range of therapeutic applications.

Future research in this area is likely to focus on:

Inhibitors of Viral Enzymes: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov Structural optimizations have led to compounds with significantly increased inhibitory effects. mdpi.com The indole core and the C2 carboxyl group are crucial for chelating the magnesium ions in the enzyme's active site. mdpi.comnih.gov

Antiparasitic Agents: Indoline-2-carboxamides have shown promising activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). acs.orgnih.gov These compounds exhibit good antiproliferative activity and selectivity over mammalian cells, with properties consistent with blood-brain barrier penetration, a critical feature for treating stage 2 of the disease. acs.orgnih.gov

Anticancer and Immunomodulatory Agents: Derivatives of indole-2-carboxylic acid are being explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion. sci-hub.se Certain substituted indole-2-carboxylic acid derivatives have demonstrated potent dual inhibitory activity. sci-hub.se Additionally, some indoline-2-carboxylic acid N-(substituted)phenylamides have been evaluated for their cytotoxicity against various cancer cell lines. researchgate.net

Cardiovascular Drugs: The (S,S) isomer of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid has been shown to be a potent angiotensin-converting enzyme (ACE) inhibitor, exhibiting significantly greater oral antihypertensive activity than captopril (B1668294) in spontaneously hypertensive rats. nih.gov This highlights the potential for developing novel cardiovascular drugs based on the indoline-2-carboxylic acid scaffold.

The following table summarizes the emerging medicinal applications:

| Therapeutic Area | Target/Mechanism | Example Derivative Class | Reference(s) |

| Antiviral (HIV) | HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives | mdpi.comnih.gov |

| Antiparasitic (HAT) | Inhibition of Trypanosoma brucei | Indoline-2-carboxamides | acs.orgnih.gov |

| Anticancer | IDO1/TDO Dual Inhibition | 6-acetamido-indole-2-carboxylic acid derivatives | sci-hub.se |

| Cardiovascular | ACE Inhibition | (Mercaptopropanoyl)indoline-2-carboxylic acids | nih.gov |

Advancements in Asymmetric Catalysis with Indoline (B122111) Derivatives

The chiral nature of this compound makes it an attractive ligand for asymmetric catalysis. Its derivatives can coordinate with metal centers to create a chiral environment, enabling highly enantioselective transformations.

Key areas of advancement include:

Palladium-Catalyzed Reactions: Chiral indoline-2-carboxylic acid has been successfully employed as a ligand in highly enantioselective Catellani-type annulations. researchgate.net This approach allows for the direct assembly of diverse chiral all-carbon bridged ring systems. researchgate.net DFT calculations suggest that the coordinating orientation of the chiral amino acid to the palladium(II) center is key to achieving high levels of stereochemical control. researchgate.net

Friedel-Crafts Reactions: The catalytic asymmetric Friedel-Crafts reaction of indoles is a powerful method for creating optically active indole derivatives. bohrium.comnih.gov Chiral metal complexes and organocatalysts are used to catalyze the reaction between indoles and various electrophiles, leading to a wide range of functionalized chiral indole moieties with high enantioselectivities. bohrium.comnih.gov

Development of Novel Ligands: The design and synthesis of new chiral ligands derived from indoline structures are ongoing. sioc-journal.cn The introduction of functional groups to the indole ring can alter its reactivity and create platform molecules for constructing diverse chiral frameworks. sioc-journal.cn

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and sustainable manufacturing are increasingly influencing the synthesis of fine chemicals and pharmaceuticals. researchgate.net Flow chemistry, in particular, offers significant advantages in terms of safety, efficiency, and scalability. numberanalytics.com

Future trends in this domain include:

Flow Electrochemistry: The use of flow electrolysis cells is gaining traction for organic synthesis. researchgate.net This technology has been applied to the expedient synthesis of indole alkaloids, allowing for a significant reduction in electrolyte loading while maintaining a stable and broadly applicable process. researchgate.netacs.org

Microwave-Assisted Synthesis: Microwave irradiation is being utilized as a green method for the synthesis of indole derivatives. tandfonline.com This technique often leads to higher yields, shorter reaction times, and can be performed under solvent-free conditions, contributing to more sustainable synthetic protocols. tandfonline.com

Use of Greener Solvents and Catalysts: Research is focused on replacing hazardous solvents and reagents with more environmentally benign alternatives. researchgate.net This includes the use of water, ionic liquids, and nanocatalysts in the synthesis of indole derivatives. researchgate.net

The integration of these sustainable practices with the synthesis of this compound and its derivatives will be crucial for the future development and commercialization of these valuable compounds.

Q & A

Q. What are the established synthetic routes for (R)-Indoline-2-carboxylic Acid, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via hydrogenation of indole-2-carboxylic acid derivatives using chiral catalysts (e.g., Rhodium with phosphine ligands) . Alternative methods include enzymatic resolution of racemic mixtures using esterases or lipases to selectively hydrolyze one enantiomer . Key factors affecting enantioselectivity include catalyst loading, solvent polarity (e.g., methanol vs. THF), and reaction temperature. For example, Kuwano et al. achieved >95% enantiomeric excess (ee) using a Ru-BINAP catalyst in methanol at 50°C .

Q. What analytical techniques are most reliable for characterizing enantiomeric purity and structural integrity?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for determining ee, validated against optical rotation measurements . X-ray crystallography confirms absolute configuration, while -NMR and -NMR verify structural integrity. For example, coupling constants () between protons on the indoline ring and carboxylic acid group help confirm stereochemistry . Mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

Standardize assay conditions:

- Use radioligand binding assays with controls for non-specific binding (e.g., 1 μM excess unlabeled ligand).

- Validate receptor subtype selectivity (e.g., NMDA vs. GABA receptors) using knockout models or competitive antagonists .

- Replicate experiments across multiple cell lines or animal models to assess consistency .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

Discrepancies often arise from variations in assay pH, ionic strength, or receptor preparation methods. For example, Huettner et al. reported conflicting NMDA receptor inhibition data due to differences in Mg concentration in electrophysiology buffers . To resolve contradictions:

- Perform meta-analyses comparing experimental conditions .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

Q. What strategies optimize enantioselective synthesis for industrial-scale production while maintaining academic rigor?

- Employ Design of Experiments (DoE) to optimize catalyst-substrate ratios and reaction time. For instance, Kuwano et al. reduced catalyst loading from 5 mol% to 1 mol% without compromising ee by increasing hydrogen pressure .

- Switch to flow chemistry for continuous production, minimizing batch variability .

- Validate scalability using process analytical technology (PAT) for real-time monitoring .

Q. How can computational modeling improve understanding of this compound’s mechanism of action?

- Density Functional Theory (DFT) calculates transition states in asymmetric hydrogenation to predict catalyst performance .

- Molecular dynamics (MD) simulations model receptor-ligand interactions, identifying key residues (e.g., Arg523 in NMDA receptors) for mutagenesis studies .

- Validate models with experimental binding kinetics (e.g., surface plasmon resonance) .

Methodological Guidance

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Store at 2–8°C under inert gas (argon) to prevent oxidation .

- Use nitrile gloves and fume hoods during handling; GHS classification includes skin sensitization (H315) and acute toxicity (H302) .

- Quench waste with 10% sodium bicarbonate before disposal .

Q. How should researchers design studies to investigate the compound’s metabolic stability?

- Use liver microsomes (human/rat) with NADPH cofactors for Phase I metabolism screening.

- LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated derivatives) .

- Compare intrinsic clearance rates across species to predict in vivo behavior .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.